Octahydrocyclopenta[b]morpholine
CAS No.: 1018639-83-2
Cat. No.: VC2811646
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.
![Octahydrocyclopenta[b]morpholine - 1018639-83-2](/images/structure/VC2811646.png)
Specification
CAS No. | 1018639-83-2 |
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Molecular Formula | C7H13NO |
Molecular Weight | 127.18 g/mol |
IUPAC Name | 2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
Standard InChI | InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2 |
Standard InChI Key | FVHPPCBSLJVBQR-UHFFFAOYSA-N |
SMILES | C1CC2C(C1)OCCN2 |
Canonical SMILES | C1CC2C(C1)OCCN2 |
Introduction
Structural Characteristics and Chemical Identifiers
Basic Structure and Nomenclature
Octahydrocyclopenta[b]morpholine consists of a morpholine ring (containing one oxygen and one nitrogen atom in a six-membered ring) fused with a cyclopentane ring. The compound has several systematic names depending on the nomenclature system employed:
The chemical structure inherently contains multiple stereogenic centers, leading to various stereoisomers that differ in their biological and chemical properties.
Molecular Properties and Identifiers
Table 1: Basic Chemical Properties of Octahydrocyclopenta[b]morpholine
Property | Value |
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Molecular Formula | C₇H₁₃NO |
Molecular Weight | 127.18 g/mol |
CAS Numbers (stereoisomers) | 1147181-72-3 (4aS,7aR) 1616435-00-7 (4aR,7aR) 1643811-34-0 (alternative) |
The basic molecular framework remains consistent across all stereoisomers, containing 7 carbon atoms, 13 hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in the molecular formula C₇H₁₃NO .
Stereochemistry and Isomeric Forms
(4aS,7aR)-Octahydrocyclopenta[b]morpholine
This isomer represents one of the most commonly referenced forms in chemical databases. Its structure is characterized by:
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InChI: InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7+/m0/s1
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InChIKey: FVHPPCBSLJVBQR-NKWVEPMBSA-N
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SMILES: C1C[C@H]2C@@HOCCN2
This stereoisomer presents a specific three-dimensional arrangement where the stereogenic centers have opposite configurations (S at 4a and R at 7a).
(4aR,7aR)-Octahydrocyclopenta[b]morpholine
The second notable stereoisomer differs in its stereochemical configuration:
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InChI: InChI=1S/C7H13NO/c1-2-6-7(3-1)9-5-4-8-6/h6-8H,1-5H2/t6-,7-/m1/s1
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InChIKey: FVHPPCBSLJVBQR-RNFRBKRXSA-N
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SMILES: C1C[C@@H]2C@@HOCCN2
In this isomer, both stereogenic centers exhibit the R configuration, resulting in distinct chemical and potentially different biological properties.
Structure-Property Relationships
The stereochemical configuration directly impacts the three-dimensional shape of the molecule, which can significantly influence:
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Binding affinity to biological targets
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Reactivity patterns in chemical transformations
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Physical properties, including solubility and crystallinity
These structure-property relationships make the precise stereochemical control during synthesis particularly important for applications in medicinal chemistry.
Synthesis and Characterization
Characterization Techniques
Proper characterization of octahydrocyclopenta[b]morpholine and its stereoisomers typically involves multiple analytical methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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X-ray crystallography for absolute stereochemical determination
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Mass spectrometry for molecular weight confirmation
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Chiral HPLC for enantiomeric purity assessment
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Infrared spectroscopy for functional group identification
These techniques collectively provide comprehensive confirmation of both structure and stereochemical purity.
Derivatives and Related Compounds
Carboximidamide Derivatives
One significant derivative documented in the literature is octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride:
Table 2: Properties of Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride
Property | Value |
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CAS Number | 1909319-60-3 |
Molecular Formula | C₈H₁₆ClN₃O |
Molecular Weight | 205.68 g/mol |
This derivative incorporates a carboximidamide functional group at the nitrogen position of the morpholine ring, significantly altering its chemical and potentially biological properties .
Position in Chemical Space and Structure-Activity Relationships
The morpholine scaffold in general has been studied within the context of chemical space analysis and diversity-oriented synthesis. Research indicates that morpholine-based compounds occupy specific regions in chemical space as determined by principal component analysis (PCA) .
Applications and Research Significance
Synthetic Versatility
The scaffold demonstrates synthetic versatility, allowing for:
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Further functionalization at the nitrogen atom, as evidenced by the carboximidamide derivative
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Potential for derivatization at various positions to create compound libraries
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Use as a chiral building block in stereoselective synthesis
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